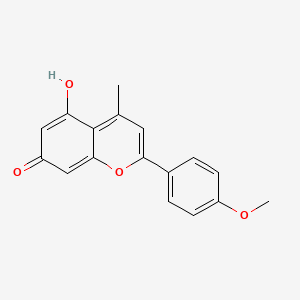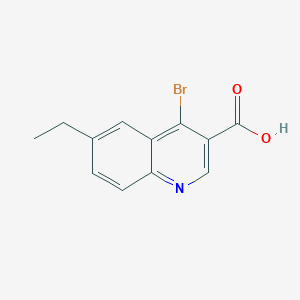![molecular formula C18H26N2O B11844752 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11844752.png)
5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks. The presence of both benzooxazepine and piperidine rings in its structure makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzooxazepine Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a suitable electrophile.
Spirocyclization: The benzooxazepine intermediate is then subjected to spirocyclization with a piperidine derivative under controlled conditions.
Introduction of the Cyclobutylmethyl Group: The final step involves the alkylation of the spirocyclic intermediate with cyclobutylmethyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzooxazepine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperidine ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Functionalized spirocyclic compounds with diverse substituents.
Scientific Research Applications
Chemistry
In chemistry, 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and developing new synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure is of interest in the design of new drugs, particularly those targeting central nervous system disorders.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Preliminary studies suggest it may have activity as an analgesic or anti-inflammatory agent.
Industry
Industrially, the compound is explored for its applications in material science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the central nervous system.
Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]
- 5-(Cyclopentylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]
- 5-(Cyclohexylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]
Uniqueness
The uniqueness of 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] lies in its cyclobutylmethyl group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds with cyclopropylmethyl, cyclopentylmethyl, or cyclohexylmethyl groups, potentially leading to unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-(cyclobutylmethyl)spiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C18H26N2O/c1-2-7-17-16(6-1)20(14-15-4-3-5-15)13-10-18(21-17)8-11-19-12-9-18/h1-2,6-7,15,19H,3-5,8-14H2 |
InChI Key |
QFFROUXMTPYMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2CCC3(CCNCC3)OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)
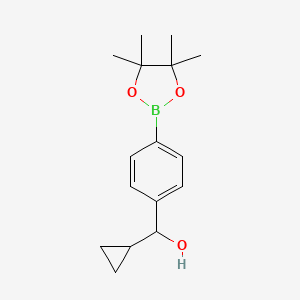

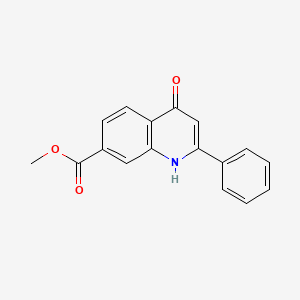
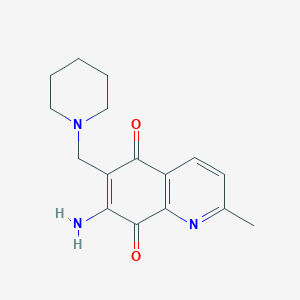
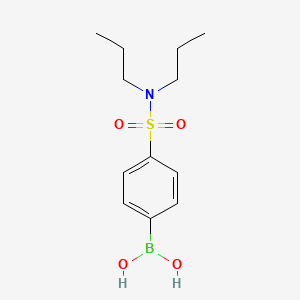

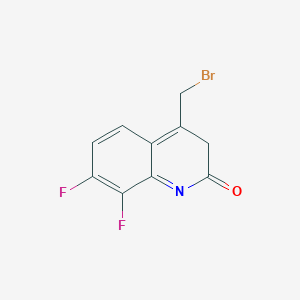
![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)

